molecular formula C23H20O2 B2601383 1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one CAS No. 1164475-39-1

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Cat. No.: B2601383
CAS No.: 1164475-39-1
M. Wt: 328.411
InChI Key: DZTCTXHMOFWICV-LICLKQGHSA-N
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Description

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one is a synthetic chalcone derivative of significant interest in materials science research. Chalcones are 1,3-diaryl-2-propen-1-one compounds known for their extensive π-conjugation, which is a critical property for developing nonlinear optical (NLO) materials . These materials are essential for applications in optical switching, optical power limiting, and terahertz (THz) generation . The compound is typically synthesized via a Claisen-Schmidt condensation reaction, a base-catalyzed reaction between an appropriate acetophenone and benzaldehyde derivative . This chalcone features a donor-acceptor configuration, where the 4-ethoxyphenyl group can act as an electron donor and the biphenylyl group can act as an electron acceptor, creating a "push-pull" system across the conjugated bridge. This structure is nearly planar, a characteristic that favors strong third-order nonlinear optical responses and makes it a promising candidate for optical limiting applications . Researchers value this chalcone derivative for its potential high optical nonlinearity, ability to form high-quality crystals, and utility as a precursor for synthesizing various heterocyclic compounds . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-2-25-22-15-8-18(9-16-22)10-17-23(24)21-13-11-20(12-14-21)19-6-4-3-5-7-19/h3-17H,2H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTCTXHMOFWICV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its molecular characteristics, synthesis, and various biological activities, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C23H20O2
  • Molecular Weight : 328.41 g/mol
  • IUPAC Name : (E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
  • CAS Number : 1164475-39-1

Synthesis Methods

Chalcones, including this compound, can be synthesized through various methods, primarily involving the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Recent advancements in synthetic methodologies include:

  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and reduces synthesis time.
  • One-Pot Reactions : Simplifies the synthesis process by combining multiple steps into a single reaction.
  • Catalyst Utilization : The use of phase transfer catalysts has shown to improve yields and purity.

Antimicrobial Properties

Chalcone derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Salmonella enterica2 µg/mL
Enterococcus faecalis1 µg/mL

The hydrophobic nature of the compound contributes to its ability to penetrate bacterial membranes, enhancing its efficacy against various strains .

Anticancer Activity

Studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells. For instance, research on similar compounds indicates that they can suppress key signaling pathways involved in cancer cell proliferation:

  • RAS/ERK Pathway : Inhibition leads to reduced cell growth in hepatocellular carcinoma models.
  • AKT/FOXO3a Pathway : Disruption of this pathway has been linked to enhanced apoptosis in cancer cells.

In vitro studies with Vero cells (African green monkey kidney epithelial cells) showed that these compounds exhibit low toxicity at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. Research indicates that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies

Several studies have focused on the biological activity of chalcone derivatives similar to this compound:

  • Study on Chalcone Derivatives : A series of synthesized chalcones were tested for their inhibitory effects on monoamine oxidases (MAOs) and cholinesterases, showing promising results for neuroprotective applications .
  • Antimicrobial Efficacy Study : A comparative study highlighted the superior antibacterial activity of certain chalcone derivatives against resistant bacterial strains, reinforcing the potential of these compounds in pharmaceutical applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., halogens) on Ring A enhance enzyme inhibitory activity. For example, bromine and iodine substitutions in cluster 6 chalcones correlate with lower IC50 values .
  • Hydroxyl groups (e.g., cardamonin) improve potency due to hydrogen-bonding capabilities, whereas methoxy/ethoxy groups increase lipophilicity, affecting membrane permeability .

Antimicrobial Activity

  • Target Compound: Limited direct data, but chalcones with 4-ethoxyphenyl groups (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) show moderate activity against S. aureus (MIC ~25–50 μg/mL) .
  • Chlorophenyl/Methoxyphenyl Analogues : (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one exhibits broad-spectrum antibacterial effects, likely via efflux pump inhibition .
  • Hydroxyphenyl Derivatives : 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one demonstrates tyrosinase inhibition (IC50 ~10 μM), useful in food preservation .

Enzyme Inhibition

  • Cardamonin: Highest potency (IC50 = 4.35 μM) among non-piperazine chalcones, attributed to hydroxyl groups at ortho/para positions .
  • Halogenated Analogues : Bromine/fluorine substitutions (e.g., compound 2j) improve inhibitory activity over methoxy groups due to higher electronegativity .

Physicochemical and Crystallographic Properties

  • Crystallinity : The biphenylyl group in the target compound likely promotes dense molecular packing compared to 4-methylphenyl derivatives, as seen in NLO crystal studies .
  • Hydrogen Bonding : Ethoxy groups may participate in weaker C–H···O interactions compared to hydroxyl-containing chalcones, affecting solubility and crystal morphology .
  • Thermal Stability : Chalcones with electron-withdrawing groups (e.g., nitro, as in 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one) exhibit higher melting points (~180–200°C) than ethoxy derivatives .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one, and how can reaction efficiency be validated?

Methodological Answer:
The compound is typically synthesized via the Claisen-Schmidt condensation reaction between 4-biphenylyl acetophenone and 4-ethoxybenzaldehyde. Key conditions include:

  • Solvent System: Ethanol or methanol with aqueous NaOH as a base catalyst, enabling room-temperature reactions to minimize side products .
  • Stoichiometry: A 1:1 molar ratio of ketone to aldehyde, with excess base (e.g., 3 equivalents of KOH) to drive the reaction to completion .
  • Validation: Monitor reaction progress via TLC. Post-synthesis purification involves recrystallization or column chromatography. Confirm efficiency using yield calculations and melting point consistency (e.g., deviations >2°C indicate impurities) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • FT-IR: Identifies carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and conjugated alkene (C=C) peaks (~1600 cm⁻¹). Absence of broad O-H stretches (~3200–3500 cm⁻¹) rules out unreacted starting materials .
  • 1H/13C NMR: Key signals include:
    • 1H NMR: Ethoxy group protons as a quartet at δ ~4.0 ppm and aromatic protons in the biphenyl/ethoxy-phenyl regions (δ 6.5–8.0 ppm). Trans-alkene protons appear as doublets with J ≈ 15–16 Hz .
    • 13C NMR: Carbonyl carbon at δ ~190 ppm and alkene carbons at δ ~120–140 ppm .
  • Elemental Analysis: Confirms purity by matching calculated vs. observed C/H/N percentages (e.g., deviations >0.3% indicate contaminants) .

Advanced: How can computational methods predict the nonlinear optical (NLO) properties of this chalcone derivative, and what parameters are critical for experimental validation?

Methodological Answer:

  • Computational Tools: Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moment .
  • Key Parameters:
    • First Hyperpolarizability (β): Correlates with intramolecular charge transfer (ICT) between electron-donating (ethoxy) and withdrawing (biphenyl) groups .
    • HOMO-LUMO Gap: Narrow gaps (<3 eV) suggest enhanced NLO activity .
  • Experimental Validation: Use Kurtz-Perry Powder Technique to measure second-harmonic generation (SHG) efficiency. Compare with urea or KDP standards (e.g., SHG efficiency >1.5× urea indicates promising NLO behavior) .

Advanced: How should researchers design experiments to assess biological activities such as DNA binding or enzyme inhibition for this compound?

Methodological Answer:

  • DNA Binding Studies:
    • UV-Vis Titration: Monitor hypochromism and redshift in the compound’s λmax upon incremental addition of CT-DNA. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .
    • Fluorescence Quenching: Use ethidium bromide displacement assays to determine Stern-Volmer quenching constants (KSV) .
  • Enzyme Inhibition (e.g., Urease):
    • Colorimetric Assay: Measure ammonia production via indophenol method at 630 nm. Calculate IC50 values using dose-response curves and compare with standard inhibitors (e.g., thiourea) .

Advanced: What strategies resolve discrepancies in crystallographic data analysis for this compound when using software like SHELX?

Methodological Answer:

  • Data Contradictions: Address outliers in R-factor/Rfree gaps (>5%) by:
    • Twinned Crystal Analysis: Use SHELXL’s TWIN/BASF commands to refine twin fractions .
    • Disorder Modeling: Apply PART/SUMP instructions for disordered ethoxy/biphenyl groups .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding networks against IUCr standards .

Advanced: How can substituent effects on physicochemical properties (e.g., solubility, thermal stability) be systematically evaluated using comparative studies?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to compare decomposition temperatures (Td) across derivatives. Higher Td in ethoxy-substituted chalcones (e.g., ~250°C) vs. nitro/methoxy analogs correlates with enhanced stability .
  • Solubility Profiling: Use Hansen Solubility Parameters in solvents like DMSO, ethanol, and chloroform. Polar substituents (e.g., -OH) increase solubility in DMSO (δp ~12.3 MPa¹/²) .
  • Crystallography: Compare unit cell parameters (e.g., π-π stacking distances in biphenyl vs. phenyl derivatives) to link substituents to packing efficiency .

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